molecular formula C10H17N3 B1676385 Methimepip dihydrobromide CAS No. 151070-80-3

Methimepip dihydrobromide

Número de catálogo: B1676385
Número CAS: 151070-80-3
Peso molecular: 179.26 g/mol
Clave InChI: KIAVPENCSGKVQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Methimepip se puede sintetizar mediante un proceso de varios pasos a partir de precursores disponibles comercialmente. La síntesis generalmente implica los siguientes pasos:

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para methimepip no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para producir methimepip en cantidades a granel.

Análisis De Reacciones Químicas

Tipos de Reacciones

Methimepip se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de imidazol, mientras que la reducción puede producir varios derivados reducidos de methimepip .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antagonistic Properties:
Methimepip dihydrobromide acts as a selective antagonist for histamine H3 receptors. Research indicates that it can mediate bradycardic responses in animal models, suggesting its potential utility in treating conditions influenced by histamine signaling, such as sleep disorders and cognitive dysfunctions .

Neuropharmacology:
The compound has been studied for its effects on neuroendocrine tumors, where it may influence neuroendocrine signaling pathways. This could open avenues for therapeutic interventions in managing neuroendocrine tumors and related disorders .

Medicinal Chemistry

Synthesis and Derivatives:
this compound is part of a broader class of 1,4-dihydropyridine derivatives, which are known for their diverse medicinal properties. These compounds have been explored for their roles as calcium channel blockers, anti-inflammatory agents, and more . The structural modifications of this compound can lead to enhanced therapeutic profiles, making it a candidate for drug development.

Case Studies and Clinical Insights

Case Study on Hyperthyroidism Treatment:
A notable case involved the use of methimazole (related to this compound) in treating resistant hyperthyroidism cases. While methimazole was insufficient alone, the addition of other agents like lithium carbonate demonstrated the need for combination therapies in complex cases . This highlights the importance of exploring this compound's role in multi-drug regimens.

Histamine Receptor Modulation:
In a controlled study with male Wistar rats, methimepip was shown to inhibit vagal bradycardic outflow induced by histamine. This finding emphasizes its potential as a therapeutic agent in conditions where modulation of heart rate is necessary .

Comparative Data Table

Application Area Details References
Antagonistic PropertiesSelective H3 receptor antagonist influencing bradycardia
NeuropharmacologyPotential treatment for neuroendocrine tumors
Medicinal ChemistryPart of 1,4-dihydropyridine derivatives with diverse therapeutic uses
Hyperthyroidism TreatmentCombination therapy case study with lithium carbonate

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de Methimepip

Methimepip es único debido a su alta selectividad y potencia como agonista del receptor H3 de la histamina. Esto lo convierte en una herramienta valiosa para estudiar las funciones específicas y las propiedades farmacológicas de los receptores H3 de la histamina sin efectos fuera del objetivo significativos .

Actividad Biológica

Methimepip dihydrobromide is a potent and selective histamine H3 receptor (H3R) agonist, primarily known for its role in modulating neurotransmitter release in the central nervous system (CNS). This compound has garnered attention due to its potential therapeutic applications in various neurological disorders, including epilepsy, depression, and cognitive dysfunction. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Methimepip is an N-methyl-substituted derivative of immepip, exhibiting high affinity for the human H3R with a pK(i) value of 9.0 and a pEC(50) of 9.5. Its selectivity is remarkable, being over 2000-fold selective for the H3 receptor compared to the H4 receptor and more than 10,000-fold compared to H1 and H2 receptors .

The primary action of methimepip involves the inhibition of neurotransmitter release, particularly histamine, in the brain. In vivo studies using microdialysis in rats demonstrated that administration of methimepip significantly reduced basal levels of brain histamine by approximately 75% following a dose of 5 mg/kg . This reduction suggests a strong regulatory role in histaminergic signaling pathways.

Pharmacological Effects

Inhibition of Calcium Response
Research indicates that methimepip effectively inhibits calcium ion concentration responses in neuroendocrine tumor cell lines. Specifically, it was shown to suppress the [Ca²⁺]i response to acetylcholine (ACh) and histamine (HA), suggesting that its inhibitory effects are mediated through H3R activation rather than direct interaction with ACh receptors . The findings suggest that methimepip's action leads to reduced excitability in neuronal pathways.

Bradycardic Responses
Another significant effect observed with methimepip is its influence on vagal bradycardic outflow. In studies conducted on pithed rats, methimepip was found to dose-dependently inhibit bradycardic responses induced by histamine without affecting ACh bolus injections. This indicates a specific modulation of vagal activity via H3R pathways .

Case Studies and Clinical Relevance

Several studies have explored the clinical implications of methimepip's biological activity:

  • Epilepsy Research : In animal models, methimepip has been implicated in modulating seizure activity through its effects on histaminergic signaling. The compound's ability to regulate neurotransmitter release may provide therapeutic benefits for epilepsy management by stabilizing neural excitability .
  • Cognitive Disorders : Methimepip's role as an H3R agonist positions it as a candidate for treating cognitive deficits associated with neurodegenerative diseases. By enhancing histaminergic tone in the CNS, it may improve cognitive function and memory retention .
  • Mood Disorders : The antidepressant-like effects observed in preclinical studies suggest that methimepip could be beneficial for mood disorders by modulating neurotransmitter systems involved in mood regulation .

Comparative Biological Activity

The following table summarizes the pharmacological profiles and biological activities associated with methimepip compared to other known H3R agonists:

CompoundSelectivity (H3/H4)pK(i)pEC(50)Primary Action
Methimepip>20009.09.5Inhibition of neurotransmitter release
ImmepipModerate8.58.8Modulation of CNS activity
JNJ-10181457 (Antagonist)NANANABlocks H3R effects

Propiedades

Número CAS

151070-80-3

Fórmula molecular

C10H17N3

Peso molecular

179.26 g/mol

Nombre IUPAC

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine

InChI

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12)

Clave InChI

KIAVPENCSGKVQP-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CC2=CN=CN2.Br.Br

SMILES canónico

CN1CCC(CC1)CC2=CN=CN2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Methimepip dihydrobromide

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methimepip dihydrobromide
Reactant of Route 2
Reactant of Route 2
Methimepip dihydrobromide
Reactant of Route 3
Reactant of Route 3
Methimepip dihydrobromide
Reactant of Route 4
Reactant of Route 4
Methimepip dihydrobromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methimepip dihydrobromide
Reactant of Route 6
Reactant of Route 6
Methimepip dihydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.